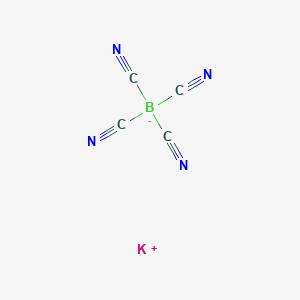

Potassium tetracyanoborate

Description

Properties

IUPAC Name |

potassium;tetracyanoboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BN4.K/c6-1-5(2-7,3-8)4-9;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFZXQOCCKUPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C#N)(C#N)(C#N)C#N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4BKN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261356-49-4 | |

| Record name | Potassium Tetracyanoborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Potassium Tetracyanoborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of potassium tetracyanoborate (K[B(CN)₄]). The information is intended to support researchers and professionals in the fields of chemistry, materials science, and drug development in understanding and utilizing this versatile compound.

Introduction

This compound, a salt containing the tetracyanoborate anion [B(CN)₄]⁻, is a compound of significant interest due to its potential applications as a building block in coordination chemistry and materials science. The unique electronic and structural properties of the [B(CN)₄]⁻ anion, stemming from the combination of a central boron atom with four cyanide ligands, make it a valuable component in the design of novel materials with tailored functionalities.

Synthesis of this compound

Two primary methods have been reported for the synthesis of this compound: a solid-state sinter process and a reaction involving trimethylsilyl cyanide.

Sinter Process

A high-yield and scalable synthesis of this compound can be achieved through a solid-state sinter process.[1] This method involves the reaction of potassium tetrafluoroborate (KBF₄), lithium chloride (LiCl), and potassium cyanide (KCN).

Experimental Protocol:

A detailed experimental protocol for the sinter process is outlined below:

-

Reactants: Potassium tetrafluoroborate (KBF₄), Lithium Chloride (LiCl), and Potassium Cyanide (KCN).

-

Procedure:

-

The reactants are intimately mixed in a molar ratio appropriate for the stoichiometry of the reaction.

-

The mixture is then subjected to a high-temperature sintering process. The exact temperature and duration of the sintering are critical parameters that need to be optimized for maximum yield and purity.

-

Following the sintering, a work-up procedure is carried out to isolate and purify the this compound. This typically involves selective dissolution and recrystallization steps to remove any unreacted starting materials and byproducts.

-

-

Yield: This method has been reported to produce a white solid of this compound with high purity.[1]

Logical Relationship for the Sinter Process:

Reaction with Trimethylsilyl Cyanide

An alternative synthetic route involves the reaction of potassium tetrafluoroborate with trimethylsilyl cyanide (TMSCN).[2] This method offers a solution-phase approach to the synthesis.

Experimental Protocol:

The following provides a general outline of the experimental procedure:

-

Reactants: Potassium tetrafluoroborate (KBF₄) and Trimethylsilyl cyanide ((CH₃)₃SiCN).

-

Procedure:

-

Potassium tetrafluoroborate is reacted with a stoichiometric excess of trimethylsilyl cyanide in a suitable anhydrous solvent.

-

The reaction is typically carried out at elevated temperatures to facilitate the substitution of fluoride ions with cyanide groups.

-

Upon completion of the reaction, the product is isolated by filtration and purified by washing with appropriate solvents to remove any remaining reactants and byproducts.

-

-

Note: The reactivity of TMSCN allows for the stepwise replacement of fluoride ions, and reaction conditions can be tuned to favor the formation of the fully substituted tetracyanoborate.

Experimental Workflow for the Trimethylsilyl Cyanide Method:

References

An In-depth Technical Guide to the Crystal Structure of Potassium Tetracyanoborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of potassium tetracyanoborate (K[B(CN)₄]), a compound of interest for its potential applications in materials science and as a building block in the synthesis of more complex molecules. This document summarizes its crystallographic data, outlines the experimental protocols for its structural determination, and presents logical workflows for its synthesis and analysis.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the tetragonal system, which is characterized by a single four-fold rotation axis. The specific arrangement of the potassium cations and tetracyanoborate anions results in a highly ordered, three-dimensional network.

The key crystallographic data for this compound are summarized in the table below. This information is crucial for understanding the solid-state packing, symmetry, and for computational modeling of the material.

| Parameter | Value |

| Chemical Formula | C₄BKN₄ |

| Molecular Weight | 153.98 g/mol [1][2] |

| Crystal System | Tetragonal |

| Space Group | I4₁/a[3][4] |

| Lattice Parameters | a = 6.976(1) Å |

| c = 14.210(3) Å | |

| Cell Volume | 691.5 ų[4] |

| Formula Units per Cell (Z) | 4[4] |

| Calculated Density | 1.478 g/cm³ |

Structural Details and Bonding Parameters

The tetracyanoborate anion, [B(CN)₄]⁻, features a central boron atom tetrahedrally coordinated to four cyanide groups. The potassium cation is positioned within the crystal lattice and is coordinated by the nitrogen atoms of the cyanide ligands from neighboring anions. This coordination leads to the formation of a stable three-dimensional structure.[3]

Below is a summary of the known interatomic distances within the this compound crystal structure. These bond lengths are fundamental for understanding the nature of the chemical bonding and the geometry of the coordination spheres.

| Bond | Length (Å) | Description |

| K–N | 2.95 | Shorter potassium-nitrogen bond distance[3] |

| K–N | 3.24 | Longer potassium-nitrogen bond distance[3] |

| C–N | 1.17 | Carbon-nitrogen triple bond in the cyanide ligand[3] |

Note: Detailed atomic coordinates, anisotropic displacement parameters, and a comprehensive list of bond angles were not available in the accessed literature. For precise structural modeling, it is recommended to consult the primary crystallographic literature or a dedicated crystallographic database for the full Crystallographic Information File (CIF).

Experimental Protocols

The determination of the crystal structure of this compound involves two key experimental phases: the synthesis of high-quality single crystals and the analysis of these crystals using single-crystal X-ray diffraction.

Synthesis of this compound Single Crystals

While several synthetic routes to this compound exist, a common method for obtaining single crystals suitable for X-ray diffraction is through a metathesis reaction, followed by recrystallization.[4]

The general procedure is as follows:

-

Preparation of a Soluble Tetracyanoborate Salt: A soluble tetracyanoborate salt, such as a tetra-n-butylammonium salt, is synthesized.

-

Metathesis Reaction: This salt is then reacted with a silver salt (e.g., silver nitrate) to precipitate silver tetracyanoborate.

-

Formation of this compound: The silver tetracyanoborate is subsequently reacted with a potassium salt (e.g., potassium bromide) to yield this compound and a silver bromide precipitate.[4]

-

Purification and Recrystallization: The resulting this compound is purified and then recrystallized from a suitable solvent to grow single crystals of sufficient size and quality for diffraction experiments.

Single-Crystal X-ray Diffraction Analysis

The crystal structure of this compound was elucidated using single-crystal X-ray diffraction. This technique provides precise information about the arrangement of atoms in the crystal lattice.

The typical workflow for such an analysis includes the following steps:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the diffracted X-ray beams.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The structural model is then refined to achieve the best possible fit to the experimental data. The quality of the final structure is assessed using metrics such as the R1 factor.[4]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and crystal structure analysis of this compound.

References

In-Depth Technical Guide on the Theoretical Calculations of Potassium Tetracyanoborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of potassium tetracyanoborate (K[B(CN)₄]), a compound of interest for its potential applications in materials science and as a versatile building block in chemical synthesis. This document details the computational methodologies, summarizes key quantitative data, and provides context with relevant experimental findings.

Introduction

This compound, K[B(CN)₄], is an inorganic salt consisting of a potassium cation (K⁺) and a tetracyanoborate anion ([B(CN)₄]⁻). The tetracyanoborate anion is notable for its tetrahedral geometry and the presence of four cyanide ligands coordinated to a central boron atom. Theoretical calculations, particularly those based on Density Functional Theory (TFE), are crucial for understanding the electronic structure, vibrational properties, and reactivity of this compound. These computational insights complement experimental data from techniques such as Infrared (IR) and Raman spectroscopy and X-ray crystallography, providing a deeper understanding of its molecular characteristics.

Theoretical Calculation Methodology

The theoretical investigation of this compound typically involves geometry optimization and frequency calculations using DFT. A common and effective approach is to use a hybrid functional, such as B3LYP, combined with a Pople-style basis set, such as 6-31G(d,p), or a basis set designed for heavier elements like LANL2DZ.

Computational Workflow

The general workflow for the theoretical calculations is as follows:

-

Initial Structure Generation: An initial 3D structure of the tetracyanoborate anion is constructed based on known chemical principles, with the boron atom at the center and four cyanide groups tetrahedrally arranged.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This process adjusts the bond lengths and angles to minimize the forces on each atom.

-

Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed. This computes the vibrational modes of the molecule, which can be directly compared to experimental IR and Raman spectra. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Analysis of Results: The output of the calculations, including optimized geometry (bond lengths and angles) and vibrational frequencies, is then analyzed and compared with experimental data.

Spectroscopic Characterization of Potassium Tetracyanoborate (K[B(CN)4]): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium tetracyanoborate (K[B(CN)4]) is a versatile building block in chemical synthesis and materials science. A thorough understanding of its structural and electronic properties is crucial for its application. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize K[B(CN)4], focusing on vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, summarized quantitative data, and a generalized workflow are presented to facilitate its study and application in research and development.

Introduction

This compound, K[B(CN)4], is an inorganic salt consisting of a potassium cation (K⁺) and a tetracyanoborate anion ([B(CN)₄]⁻). The [B(CN)₄]⁻ anion features a central boron atom tetrahedrally coordinated to four cyanide ligands. This arrangement results in a stable, weakly coordinating anion that has found applications in the synthesis of ionic liquids, as a supporting electrolyte in electrochemical studies, and as a precursor for more complex coordination compounds.[1][2][3] Accurate spectroscopic characterization is essential to confirm the identity, purity, and structural integrity of K[B(CN)4] for these applications. This guide details the key spectroscopic methods for its analysis.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the vibrational modes of a molecule, which are sensitive to its geometry and bonding. For K[B(CN)4], the primary focus is on the stretching and bending modes of the C≡N and B-C bonds.

Theoretical Vibrational Modes

The tetracyanoborate anion, [B(CN)₄]⁻, with tetrahedral (Td) symmetry, is expected to exhibit a set of characteristic vibrational modes. The most prominent of these are the C≡N stretching vibrations, which are typically observed in the 2200-2300 cm⁻¹ region of the infrared and Raman spectra. Due to the tetrahedral symmetry, these stretching modes can be categorized into symmetric (A₁) and asymmetric (T₂) vibrations. The position of these bands can provide insights into the interionic interactions within the crystal lattice.[3]

Quantitative Vibrational Data

The following table summarizes the key vibrational frequencies observed for K[B(CN)4] from Infrared and Raman spectroscopy.

| Vibrational Mode | Symmetry | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |

| ν(C≡N) | A₁ + T₂ | ~2285 | ~2285 | [2][3] |

| Other Modes | - | Data not consistently reported | Data not consistently reported |

Note: The C≡N stretching modes (A₁ and T₂) often coincide or are very close in energy, appearing as a single strong band in the spectra.[3]

Experimental Protocols for Vibrational Spectroscopy

2.3.1. Infrared (IR) Spectroscopy

-

Sample Preparation: For solid-state IR analysis of K[B(CN)4], the potassium bromide (KBr) pellet method is commonly employed.

-

Thoroughly dry spectroscopic grade KBr to remove any absorbed water, which can interfere with the spectrum.

-

In an agate mortar, grind a small amount of K[B(CN)4] (typically 1-2 mg) with a larger amount of dry KBr (around 100-200 mg) until a fine, homogeneous powder is obtained.

-

Transfer the powder into a pellet press die.

-

Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.

-

-

Instrumentation and Data Acquisition:

-

Place the KBr pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).

-

2.3.2. Raman Spectroscopy

-

Sample Preparation: Solid K[B(CN)4] can be analyzed directly with minimal sample preparation.

-

Place a small amount of the crystalline powder into a sample holder, such as a glass capillary tube or a well on a microscope slide.

-

-

Instrumentation and Data Acquisition:

-

Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm). The choice of laser wavelength may be important to avoid fluorescence.

-

Focus the laser beam onto the sample.

-

Collect the scattered light using a high-resolution spectrometer and a sensitive detector (e.g., a CCD camera).

-

Acquire the spectrum over a suitable wavenumber range to observe the characteristic vibrational modes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. For K[B(CN)4], ¹¹B and ¹³C NMR are the most informative.

Expected NMR Signals

-

¹¹B NMR: Boron has two NMR-active isotopes, ¹¹B (spin I = 3/2, 80.1% natural abundance) and ¹⁰B (spin I = 3, 19.9% natural abundance). Due to its higher natural abundance and more favorable nuclear properties, ¹¹B NMR is typically performed. In the symmetric tetrahedral environment of the [B(CN)₄]⁻ anion, a single, relatively sharp resonance is expected. The chemical shift is indicative of the electron density around the boron nucleus.

-

¹³C NMR: The ¹³C NMR spectrum will show a single resonance for the four equivalent carbon atoms of the cyanide ligands. The chemical shift provides information about the electronic environment of the carbon atoms. Boron-carbon coupling (¹¹B-¹³C) may be observed, which can provide further structural confirmation.

-

³⁹K NMR: While ³⁹K is an NMR-active nucleus, it is a quadrupolar nucleus with low sensitivity, resulting in broad signals.[4] Its use for characterizing K[B(CN)4] is less common and provides limited structural information compared to ¹¹B and ¹³C NMR.

Quantitative NMR Data

The following table summarizes the typical chemical shifts for K[B(CN)4].

| Nucleus | Solvent | Chemical Shift (ppm) | Reference |

| ¹¹B | D₂O | ~ -38.5 | [2] |

| ¹³C | D₂O | ~ 120 | Inferred from related compounds |

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and reference standard used.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Dissolve a sufficient amount of K[B(CN)4] in a deuterated solvent (e.g., D₂O, acetone-d₆, acetonitrile-d₃) in a standard NMR tube. The choice of solvent depends on the solubility of the compound and the desired temperature range for the experiment.

-

Ensure the solution is homogeneous.

-

-

Instrumentation and Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and match the probe to the frequency of the nucleus being observed (¹¹B or ¹³C).

-

Acquire the Free Induction Decay (FID) using an appropriate pulse sequence. For quadrupolar nuclei like ¹¹B, acquisition parameters may need to be optimized to account for faster relaxation.

-

Process the FID (Fourier transform, phasing, and baseline correction) to obtain the NMR spectrum.

-

Reference the spectrum using an internal or external standard (e.g., BF₃·OEt₂ for ¹¹B, TMS for ¹³C).

-

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound such as K[B(CN)4].

Caption: Generalized workflow for the spectroscopic characterization of K[B(CN)4].

Conclusion

The spectroscopic characterization of K[B(CN)4] through a combination of Infrared, Raman, and Nuclear Magnetic Resonance spectroscopy provides a comprehensive understanding of its molecular structure and purity. The characteristic C≡N stretching frequency in the vibrational spectra and the unique chemical shifts in the ¹¹B and ¹³C NMR spectra serve as reliable fingerprints for the identification of the tetracyanoborate anion. The experimental protocols and data presented in this guide offer a foundational framework for researchers and scientists working with this important chemical compound.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Potassium Tetracyanoborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tetracyanoborate, K[B(CN)₄], is a fascinating inorganic salt that has garnered significant interest in various fields, including as a precursor for the synthesis of novel materials and as a component in ionic liquids. A thorough understanding of its thermal stability and decomposition behavior is paramount for its safe handling, storage, and application in high-temperature processes. This technical guide provides a comprehensive overview of the current knowledge on the thermal properties of this compound, including its stability, decomposition pathways, and the experimental methodologies used for its characterization.

Physicochemical Properties

This compound is a white to light yellow crystalline solid. It is soluble in water and some organic solvents like methanol and dimethyl sulfoxide (DMSO)[1]. The key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄BKN₄ | [2] |

| Molecular Weight | 153.98 g/mol | [2] |

| Melting Point | 430 °C | [1][3] |

Thermal Stability and Decomposition

The tetracyanoborate anion, [B(CN)₄]⁻, is known to confer high thermal stability to its compounds. Ionic liquids containing the tetracyanoborate anion consistently exhibit decomposition temperatures exceeding 400 °C[4][5]. This inherent stability is attributed to the strong covalent bonds within the anion.

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for the decomposition of solid this compound is not extensively detailed in publicly available literature, its high melting point of 430 °C suggests that decomposition will occur at temperatures significantly above this point.

Decomposition Pathway

The precise decomposition pathway of this compound has not been fully elucidated in the available literature. However, based on the chemistry of related cyanide and boride compounds, a plausible decomposition route can be hypothesized. At elevated temperatures, the [B(CN)₄]⁻ anion is expected to break down. The strong triple bond in the nitrogen molecule (N₂) makes the formation of nitrogen gas a thermodynamically favorable decomposition product for many nitrogen-containing compounds[6]. The decomposition may also lead to the formation of other stable inorganic products.

Further research, particularly using techniques like TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), is required to identify the gaseous and solid products and to construct a definitive decomposition mechanism.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common approach involves a solid-state sinter process, while another utilizes the reaction of organometallic precursors. Below is a generalized protocol based on available information.

Materials:

-

Potassium cyanide (KCN)

-

A suitable boron source (e.g., boron trichloride, boron trifluoride etherate)

-

Inert atmosphere glovebox or Schlenk line

-

High-temperature furnace

-

Appropriate solvents for purification (e.g., acetonitrile)

Generalized Procedure:

-

Precursor Preparation: Under an inert atmosphere, carefully mix stoichiometric amounts of potassium cyanide and the boron source.

-

Sintering: Transfer the mixture to a crucible and heat in a furnace under an inert atmosphere at a high temperature (the exact temperature and duration will depend on the specific reactants).

-

Purification: After cooling, the crude product is typically purified by recrystallization from a suitable solvent like acetonitrile to yield crystalline this compound.

-

Characterization: The final product should be characterized using techniques such as elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to confirm its identity and purity.

Thermal Analysis

To determine the thermal stability and decomposition characteristics of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques employed.

Instrumentation:

-

Thermogravimetric Analyzer (TGA), preferably coupled with a Mass Spectrometer (MS) or Fourier-Transform Infrared Spectrometer (FTIR) for evolved gas analysis.

-

Differential Scanning Calorimeter (DSC).

Generalized TGA Protocol:

-

Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of finely ground this compound into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any air and prevent oxidative decomposition.

-

Heating Program: Heat the sample from ambient temperature to a final temperature well above the expected decomposition point (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the temperature at which significant mass loss begins.

Generalized DSC Protocol:

-

Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of this compound into a DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Heating Program: Heat the sample from ambient temperature to a temperature that encompasses the melting point and any other thermal transitions at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic and exothermic events, such as melting and decomposition, are identified as peaks in the DSC curve.

Conclusion

This compound is a thermally robust compound, a characteristic largely imparted by the stable tetracyanoborate anion. While its high melting point of 430 °C is indicative of its stability, further detailed studies employing techniques such as TGA-MS are necessary to fully elucidate its decomposition mechanism and to quantitatively characterize its thermal degradation. The experimental protocols outlined in this guide provide a framework for researchers to conduct such investigations, which will be crucial for the continued development and application of this versatile material.

References

An In-depth Technical Guide to the Solubility of Potassium Tetracyanoborate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of potassium tetracyanoborate (K[B(CN)₄]) in organic solvents. While quantitative solubility data for this compound is not extensively available in published literature, this document consolidates the existing qualitative information and presents a detailed experimental protocol for its systematic determination. This guide is intended to be a valuable resource for researchers in materials science, synthetic chemistry, and pharmaceutical development who are working with this versatile salt. The methodologies provided herein will enable the generation of precise and reliable solubility data, which is crucial for the design of synthetic routes, purification processes, and formulation development.

Introduction

This compound, with the chemical formula K[B(CN)₄], is an inorganic salt that has garnered interest in various fields of chemical research. Its unique structure, consisting of a potassium cation and a tetracyanoborate anion, imparts specific chemical and physical properties that are of interest in the development of novel materials and as a reagent in organic synthesis. A fundamental property that governs the utility of any salt in solution-based applications is its solubility in various media. This guide addresses the solubility of this compound in organic solvents, a critical parameter for its application in non-aqueous reaction systems and for its purification through crystallization.

Qualitative Solubility of this compound

Based on available chemical literature and supplier safety data sheets, the solubility of this compound in common organic solvents has been described qualitatively. This information, while not quantitative, provides a useful starting point for solvent selection.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble[1] |

| Methanol | Slightly Soluble[1] |

| Water | Slightly Soluble[1] |

It is important to note that terms like "sparingly soluble" and "slightly soluble" are not standardized and can vary between sources. Therefore, for any application requiring precise concentrations, experimental determination of solubility is essential.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in a range of organic solvents. This protocol is adapted from established methods for determining the solubility of inorganic and organic salts.[2][3][4][5][6]

Materials and Equipment

-

Solute: High-purity this compound (>98%)

-

Solvents: Anhydrous, analytical grade organic solvents (e.g., acetonitrile, methanol, ethanol, acetone, tetrahydrofuran, dichloromethane)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or magnetic stirrer with a hot plate

-

Thermostatic bath

-

Calibrated thermometer or thermocouple

-

Syringes with micropore filters (e.g., 0.2 µm PTFE)

-

Vials with airtight caps

-

Drying oven

-

Inert atmosphere glove box or Schlenk line (recommended for hygroscopic solvents)

-

Analytical instrumentation for quantification (e.g., ICP-MS for potassium, or a validated chromatographic method for the tetracyanoborate anion)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a temperature-controlled shaker or a vial with a magnetic stir bar on a stirrer hotplate within a thermostatic bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period to ensure saturation. A minimum of 24 hours is recommended, with continuous agitation.[3] For some systems, longer equilibration times (48-72 hours) may be necessary, which should be determined empirically.[3]

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the solid to settle for at least 2 hours at the constant experimental temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the solution through a micropore filter to remove any undissolved solid particles. The filtration step should be performed rapidly to minimize temperature fluctuations and solvent evaporation.

-

-

Sample Analysis:

-

Accurately weigh the filtered aliquot of the saturated solution.

-

Evaporate the solvent from the aliquot under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the salt).

-

Once the solvent is completely removed, weigh the remaining solid residue (this compound).

-

Alternatively, the concentration of potassium in the filtered solution can be determined using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) after appropriate dilution. This method is highly sensitive and accurate.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 g of solvent, g/100 mL of solvent, or mol/L.

-

Gravimetric Method Calculation:

-

Solubility ( g/100 g solvent) = (mass of residue / (mass of solution - mass of residue)) * 100

-

-

ICP-MS Method Calculation:

-

The concentration obtained from the instrument (e.g., in mg/L) can be used to calculate the solubility in the desired units, accounting for any dilutions.

-

-

-

Data Reporting:

-

The solubility should be reported as an average of at least three independent measurements at each temperature.

-

The temperature at which the solubility was determined must be clearly stated.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the determination of this compound solubility.

Conclusion

Understanding the solubility of this compound in organic solvents is paramount for its effective utilization in research and development. This guide has summarized the currently available qualitative solubility data and provided a robust and detailed experimental protocol to enable researchers to determine quantitative solubility values in a variety of organic media. The provided workflow diagram offers a clear visual representation of the necessary experimental steps. By following the outlined procedures, scientists and drug development professionals can generate the critical data needed to advance their work with this important compound.

References

- 1. This compound | 261356-49-4 [amp.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

molecular formula and weight of potassium tetracyanoborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of potassium tetracyanoborate, with a focus on its molecular formula and weight. The information is presented to support its application in research and development.

Chemical Identity and Properties

This compound, a notable inorganic salt, serves as a versatile building block in chemical synthesis. Its fundamental properties are summarized below.

Quantitative Data Summary

For ease of reference and comparison, the molecular formula and weight of this compound, along with the atomic weights of its constituent elements, are provided in the table below.

| Property | Value |

| Molecular Formula | K[B(CN)₄] or C₄BKN₄ |

| Molecular Weight | 153.98 g/mol |

| Constituent Elements | |

| Potassium (K) | 39.0983 u |

| Boron (B) | 10.81 u |

| Carbon (C) | 12.011 u |

| Nitrogen (N) | 14.007 u |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective method involves the reaction of a boron trihalide or a tetrafluoroborate salt with a cyanide source.

General Experimental Protocol

While specific laboratory procedures may vary, a representative synthesis of an alkali metal tetracyanoborate involves the reaction of a boron trifluoride etherate complex with an alkali metal cyanide or trimethylsilyl cyanide. The reaction is typically carried out in an inert atmosphere and may require elevated temperatures to proceed to completion. The product can then be isolated and purified through standard techniques such as crystallization.

The following diagram illustrates a generalized workflow for the synthesis of this compound.

In-Depth Technical Guide: Potassium Tetracyanoborate (CAS No. 261356-49-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tetracyanoborate, identified by the CAS number 261356-49-4, is an inorganic compound with the chemical formula C₄BKN₄.[1][2] This document provides a comprehensive overview of its known properties, hazards, and handling information, tailored for a technical audience in research and development. While specific biological signaling pathways involving this compound are not extensively documented in publicly available literature, this guide summarizes the existing chemical and safety data.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C₄BKN₄ | [1][2] |

| Molecular Weight | 153.98 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 430°C | [4][5] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol and Water. | [5][6] |

| Exact Mass | 153.9853077 u | [4] |

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. Adherence to strict safety protocols is imperative when handling this compound. The GHS classification highlights its acute toxicity through multiple exposure routes.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

Precautionary Statements

A comprehensive list of precautionary statements is provided by suppliers and should be consulted before use. Key precautions include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4][8]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Experimental Protocols

General Synthesis and Purification Workflow

The following diagram illustrates a conceptual workflow for the synthesis and purification of this compound. This is a generalized representation and specific reaction conditions, solvents, and purification techniques would need to be optimized based on empirical studies.

Caption: Generalized Synthesis and Purification Workflow.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing the involvement of this compound in any particular biological signaling pathways. While boron-containing compounds, in general, have garnered significant interest in drug discovery for their diverse biological activities, the specific effects of the tetracyanoborate anion are not well-characterized.

The following diagram illustrates a logical relationship for investigating the potential biological activity of a novel compound like this compound, starting from initial screening to more detailed mechanistic studies.

Caption: Investigative Workflow for Biological Activity.

Conclusion

This compound (CAS No. 261356-49-4) is a compound with well-defined chemical and physical properties but significant health hazards that necessitate careful handling. The lack of detailed biological data, including specific signaling pathway involvement and comprehensive experimental protocols, highlights an area for future research. This guide provides a foundational understanding for professionals working with this compound and a framework for further investigation into its potential biological activities. Researchers are encouraged to consult safety data sheets from their suppliers for the most current and detailed handling and safety information.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Boron in drug design: Recent advances in the development of new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C4BKN4 | CID 23686396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. academicjournals.org [academicjournals.org]

Methodological & Application

Application Notes and Protocols: Potassium Tetracyanoborate in Ionic Liquid Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the synthesis of ionic liquids (ILs) utilizing the potassium tetracyanoborate anion. The unique properties of tetracyanoborate-based ILs, such as high thermal stability and ionic conductivity, make them promising candidates for various applications, including in the pharmaceutical sciences.

Introduction to Tetracyanoborate Ionic Liquids

Ionic liquids containing the tetracyanoborate ([B(CN)₄]⁻) anion are a subclass of ILs noted for their high thermal and chemical stability.[1] Research has shown that these ILs can exhibit ionic conductivity nearly double that of ILs with more common anions like bis(trifluoromethanesulfonyl)imide ([Tf₂N]⁻).[1][2][3] This enhanced conductivity, along with other tunable physicochemical properties, positions them as materials of interest for applications in electrochemistry and potentially in drug formulation and delivery.[1][4][5]

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for several tetracyanoborate-based ionic liquids synthesized from this compound precursors.

| Ionic Liquid | Cation Abbreviation | Yield (%) | Melting Point (°C) | Decomposition Temp. (°C) |

| 1-n-butyl-N-methylpiperidinium tetracyanoborate | [BMP][B(CN)₄] | 64 | 17 | > 400 |

| 1-n-butyl-2,3-dimethylimidazolium tetracyanoborate | [BMMI][B(CN)₄] | ~64 | 63 | > 400 |

| N-n-butyl-N-methylpyrrolidinium tetracyanoborate | [BMPyr][B(CN)₄] | ~64 | 21 | > 400 |

Data sourced from Martins et al., 2014.[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound-derived ionic liquids are provided below.

Protocol 1: Synthesis of Tetracyanoborate Ionic Liquids via Anion Exchange

This protocol describes a general method for synthesizing tetracyanoborate ILs from their corresponding bromide salts and this compound.

Materials:

-

Cation bromide salt (e.g., [BMP][Br], [BMMI][Br], [BMPyr][Br])

-

This compound (KB(CN)₄)

-

Deionized water

-

Activated carbon

-

Alumina

-

Dichloromethane

Procedure:

-

In a flask, dissolve the cation bromide salt (1 equivalent) in 10 mL of deionized water.

-

In a separate beaker, prepare a solution of this compound (1 equivalent) in 10 mL of deionized water.

-

Add the this compound solution to the cation bromide solution.

-

Stir the reaction mixture vigorously at room temperature for 3 hours. During this time, two distinct phases will form.

-

Separate the two phases using a separatory funnel. The lower phase contains the desired ionic liquid.

-

Wash the ionic liquid phase several times with deionized water to remove any remaining inorganic salts.

-

Treat the ionic liquid with activated carbon to remove colored impurities.

-

Purify the ionic liquid by passing it through a chromatography column packed with alumina, using dichloromethane as the eluent.

-

Dry the purified ionic liquid under reduced pressure at 80°C for 48 hours to remove any residual water and solvent.[1]

-

Store the final product under an inert atmosphere (e.g., argon) to prevent moisture absorption.[1]

Protocol 2: Synthesis of Lithium Tetracyanoborate

This protocol details the synthesis of lithium tetracyanoborate from this compound, which can be used in studies of lithium-ion transport in tetracyanoborate-based ionic liquids.

Materials:

-

This compound (KB(CN)₄)

-

Deionized water

-

37% Hydrochloric acid (HCl)

-

Tripropylamine (n-Pr₃N)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

Procedure:

-

Dissolve 5.00 g (32.0 mmol) of this compound in 20 mL of deionized water.

-

To this solution, add 8.0 mL of 37% hydrochloric acid (96 mmol) and 8.0 mL of tripropylamine (42 mmol).

-

Extract the resulting solid twice with 50 mL portions of dichloromethane.

-

Combine the organic phases and dry over magnesium sulfate.

-

Filter the dried organic phase.

-

Mix the filtrate with an aqueous solution of 3.00 g of lithium hydroxide monohydrate (72 mmol) in 20 mL of water.

-

Stir the mixture vigorously for 1 hour.

-

Remove all volatile components under reduced pressure to obtain the final product, lithium tetracyanoborate.[1]

Visualizations

Experimental Workflow: Ionic Liquid Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of tetracyanoborate ionic liquids via anion exchange.

Caption: Workflow for tetracyanoborate ionic liquid synthesis.

Logical Relationship: Ionic Liquids in Overcoming Drug Delivery Barriers

While specific applications of tetracyanoborate ILs in drug development are still emerging, the broader class of ionic liquids shows promise in addressing key challenges in drug delivery. The following diagram illustrates the logical relationship between the properties of ionic liquids and their potential to overcome these barriers.

Caption: Role of IL properties in overcoming drug delivery challenges.

Applications in Drug Development

Ionic liquids are increasingly being investigated for their potential in pharmaceutical applications.[4][5] Their tunable physicochemical properties make them attractive for addressing challenges such as the poor solubility of many active pharmaceutical ingredients (APIs).[6][7] By acting as solvents or co-solvents, ILs can enhance the solubility and, consequently, the bioavailability of drugs.[7][8] Furthermore, the formation of API-ILs, where the drug itself is part of the ionic liquid structure, can prevent issues like polymorphism and improve stability.[5]

While the application of tetracyanoborate-based ionic liquids in drug development is a nascent field, their favorable properties, such as high stability, suggest they could be valuable candidates for further investigation in this area. Future research may explore their use as novel excipients or in the synthesis of API-ILs. Researchers in drug development are encouraged to consider the unique properties of tetracyanoborate ionic liquids when designing new drug delivery systems and formulations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. repositorium.uminho.pt [repositorium.uminho.pt]

- 4. mdpi.com [mdpi.com]

- 5. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biocompatible ionic liquids and their applications in pharmaceutics - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Butyl-1-methylpyrrolidinium | C9H20N+ | CID 11009533 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of Potassium Tetracyanoborate in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tetracyanoborate, K[B(CN)₄], is a versatile chemical compound recognized for its unique structural and electronic properties. While not widely employed as a direct catalyst itself, its anion, tetracyanoborate ([B(CN)₄]⁻), serves critical functions in the broader field of catalysis. Primarily, it acts as a weakly coordinating anion (WCA) and as a structural building block for the synthesis of polynuclear coordination compounds and metal-organic frameworks with potential catalytic activities. These attributes make it a compound of significant interest in the design of novel catalytic systems for organic synthesis and drug development.

This document provides an overview of the applications of this compound in catalysis-related fields, with a focus on its role as a weakly coordinating anion and as a precursor to catalytic materials. Detailed protocols for the synthesis of relevant compounds are also provided.

Application as a Weakly Coordinating Anion (WCA) in Catalysis

The tetracyanoborate anion is classified as a robust, weakly coordinating anion.[1] This characteristic is of paramount importance in catalysis, particularly in reactions involving cationic metal complexes.

Core Concept: In catalytic cycles, the counter-anion to a cationic metal center can significantly influence the catalyst's activity and stability. Strongly coordinating anions can bind to the metal center, blocking active sites and inhibiting the catalytic process. Weakly coordinating anions, such as tetracyanoborate, are sterically bulky and electronically stable, leading to minimal interaction with the cationic catalyst. This allows the catalyst to maintain its high electrophilicity and reactivity.

Key Advantages of [B(CN)₄]⁻ as a WCA:

-

Enhanced Catalytic Activity: By not competing for coordination sites on the metal catalyst, [B(CN)₄]⁻ allows for higher turnover rates and efficiency.

-

Stabilization of Reactive Cations: The anion can stabilize highly reactive cationic species, which may be key intermediates in a catalytic cycle.[2]

-

Improved Solubility: Salts containing the tetracyanoborate anion can exhibit favorable solubility in various organic solvents used in catalysis.

Logical Relationship: Role of a Weakly Coordinating Anion

Caption: Role of a weakly coordinating anion in catalysis.

Application as a Building Block for Polynuclear Catalytic Materials

Recent research has demonstrated the utility of the tetracyanoborate anion as a ligand or building block in the synthesis of complex inorganic structures, such as heterocubane cluster cages.[1][3] These polynuclear compounds, which feature multiple metal centers held together by tetracyanoborate bridges, are of interest for their potential applications in catalysis, owing to their unique electronic properties and high density of potential active sites.

Example: Synthesis of a Chromium-based Heterocubane Cage

The reaction of a tetracyanoborate salt with a chromium carbonyl complex can lead to the formation of a tetraanionic heterocubane cage, [{Cr(CO)₃(B(CN)₄)}₄]⁴⁻.[1][3] In this structure, the corners of the cube alternate between chromium atoms and the boron atoms of the tetracyanoborate anions.[1] The nitrogen atoms of the cyano groups coordinate to the chromium centers, creating a robust, three-dimensional framework.[1] Such structures are being explored for applications in small molecule activation and catalysis.

Experimental Workflow: Synthesis of a Polynuclear Chromium-Tetracyanoborate Complex

Caption: Synthesis of a polynuclear chromium complex.

Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the Lewis acid-catalyzed cyanation of potassium tetrafluoroborate.[4]

Materials:

-

Potassium tetrafluoroborate (K[BF₄])

-

Trimethylsilyl cyanide ((CH₃)₃SiCN)

-

Triflic anhydride ((CF₃SO₂)₂O)

-

Anhydrous acetonitrile (MeCN)

-

Schlenk flask and line

-

Magnetic stirrer and heat block

Procedure:

-

In a glovebox, add K[BF₄] (1.0 mmol), (CH₃)₃SiCN (4.4 mmol), and anhydrous MeCN (5 mL) to a Schlenk flask equipped with a magnetic stir bar.

-

Add triflic anhydride (0.06 mmol, 6 mol%) to the suspension.

-

Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by taking aliquots and analyzing them via NMR spectroscopy until the starting material is consumed (typically 6-24 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, K[B(CN)₄], will precipitate from the solution. Isolate the solid by filtration under an inert atmosphere.

-

Wash the solid with cold, anhydrous MeCN and dry under vacuum.

Quantitative Data for Synthesis

| Entry | Catalyst (mol%) | Time (h) | Yield (%) | Reference |

| TCB1 | Trimethylsilyl triflate (61%) | 22 | >90 | [4] |

| TCB2 | Trimethylsilyl triflate (61%) | 6 | >90 | [4] |

| TCB3 | Triflic anhydride (6%) | 22 | 71 | [4] |

Protocol 2: Synthesis of a Polynuclear Chromium Carbonyl Complex using K[B(CN)₄]

This protocol describes the synthesis of a heterocubane cage structure.[1]

Materials:

-

This compound (K[B(CN)₄])

-

fac-Tris(acetonitrile)tricarbonylchromium(0) (fac-[Cr(CO)₃(MeCN)₃])

-

Anhydrous acetonitrile (MeCN)

-

Schlenk flask and line

-

Magnetic stirrer

Procedure:

-

In a glovebox, dissolve fac-[Cr(CO)₃(MeCN)₃] (1.0 mmol) in anhydrous MeCN (20 mL) in a Schlenk flask.

-

In a separate vial, dissolve K[B(CN)₄] (1.0 mmol) in a minimal amount of anhydrous MeCN.

-

Slowly add the K[B(CN)₄] solution to the stirring solution of the chromium complex.

-

A color change and/or precipitation should be observed.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Isolate the resulting solid product by filtration under an inert atmosphere.

-

Wash the product with small portions of cold, anhydrous MeCN and then a non-coordinating solvent like pentane.

-

Dry the product under high vacuum.

-

The resulting product is a salt of the tetraanionic heterocubane cage [{Cr(CO)₃(B(CN)₄)}₄]⁴⁻. Characterization is typically performed using single-crystal X-ray diffraction and IR spectroscopy (to observe C≡N and C≡O stretching frequencies).

Contextual Application in Drug Development

While this compound is not a therapeutic agent, its role in facilitating catalysis is highly relevant to drug development. The synthesis of complex organic molecules, which are often drug candidates or their intermediates, frequently relies on sophisticated catalytic methods. The use of catalysts stabilized by weakly coordinating anions like tetracyanoborate can lead to:

-

Higher Yields and Purity: Efficient catalytic reactions reduce the formation of byproducts, simplifying purification and increasing the overall yield of the target pharmaceutical ingredient.

-

Novel Molecular Architectures: Highly active catalysts enable chemical transformations that are not possible with conventional methods, opening the door to new classes of drugs.

-

Greener Chemistry: More efficient catalysis reduces waste and energy consumption, aligning with the principles of sustainable chemistry in the pharmaceutical industry.

References

- 1. The tetracyanoborate anion as a building block for the heterocubane cluster cage [Cr4{B(CN)4}4]4− - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The tetracyanoborate anion as a building block for the heterocubane cluster cage [Cr4{B(CN)4}4]4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Innovative Syntheses of Cyano(fluoro)borates: Catalytic Cyanation, Electrochemical and Electrophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Potassium Tetracyanoborate as a Supporting Electrolyte

Abstract: This document provides detailed application notes and experimental protocols for the use of potassium tetracyanoborate (K[B(CN)₄]) as a supporting electrolyte in non-aqueous electrochemical systems. It is intended for researchers, scientists, and professionals in fields requiring stable and conductive electrolytes, such as battery development and electrochemistry. Included are summaries of physicochemical properties, safety and handling guidelines, and step-by-step protocols for electrolyte preparation, ionic conductivity measurement, and cyclic voltammetry.

Introduction and Application Overview

This compound, K[B(CN)₄], is an inorganic salt that serves as a highly effective supporting electrolyte in non-aqueous electrochemistry. The tetracyanoborate [B(CN)₄]⁻ anion imparts desirable properties to the electrolyte, including high ionic conductivity, good chemical and thermal stability, and a wide electrochemical stability window.[1][2][3] These characteristics make it a compelling alternative to more common electrolytes like tetraethylammonium tetrafluoroborate (TEABF₄) or potassium hexafluorophosphate (KPF₆).

The primary applications for K[B(CN)₄] are in the development of next-generation energy storage devices, particularly potassium-ion batteries (KIBs).[4][5] KIBs are a promising alternative to lithium-ion batteries (LIBs) due to the natural abundance and lower cost of potassium.[5] The performance of these batteries is critically dependent on the electrolyte's ability to facilitate efficient K⁺ ion transport while remaining stable at the desired operating voltages. The use of salts with the [B(CN)₄]⁻ anion has been shown to result in electrolytes with low viscosity and high charge carrier availability, which are beneficial for battery performance.

Key Advantages:

-

High Ionic Conductivity: The [B(CN)₄]⁻ anion contributes to electrolytes with low viscosity, promoting high mobility of ions.[3] Ionic liquids based on this anion exhibit conductivities significantly higher than those based on common anions like bis(trifluoromethanesulfonyl)imide ([Tf₂N]⁻).[1][2]

-

Excellent Stability: Tetracyanoborate salts show high thermal stability, with analogous sodium salts being stable up to 723 K.[3] The anion's robust chemical nature makes it suitable for use with reactive electrode materials.

-

Wide Electrochemical Window: Electrolytes based on cyano-anions are known to possess wide electrochemical stability windows (ESW), enabling their use in high-voltage battery systems.[2]

Physicochemical and Electrochemical Properties

The following table summarizes the known properties of this compound and its corresponding anion. While specific solubility and conductivity data in common non-aqueous solvents are not widely published, values can be benchmarked against similar potassium salts.

| Property | Value / Description | Reference(s) |

| Chemical Formula | K[B(CN)₄] | [6] |

| Molecular Weight | 153.98 g/mol | [6] |

| CAS Number | 261356-49-4 | [6] |

| Appearance | White to off-white solid/powder. | |

| Thermal Stability | High. Analogous Na[B(CN)₄] is stable up to 723 K (450 °C). | [3] |

| Ionic Conductivity | Expected to be high in organic solvents. For comparison, 0.5 M solutions of other potassium salts (e.g., KPF₆, KFSI) in propylene carbonate (PC) show conductivities of 5-7 mS/cm. | [5] |

| Solubility | Soluble in polar aprotic solvents such as propylene carbonate (PC), ethylene carbonate (EC), dimethoxyethane (DME), and acetonitrile (ACN). Specific solubility data is limited. | [7] |

| Electrochemical Window | Expected to be wide. The specific window is dependent on the solvent, electrode material, and purity. It must be determined experimentally for each system. | [8] |

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the preparation and characterization of K[B(CN)₄] electrolytes. All procedures involving organic solvents and the electrolyte salt should be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination from ambient moisture and oxygen.

Protocol: Preparation of a Non-Aqueous Electrolyte Solution

This protocol describes the preparation of a 0.5 M solution of K[B(CN)₄] in propylene carbonate (PC).

Materials and Equipment:

-

This compound (K[B(CN)₄]), dried under vacuum

-

Anhydrous battery-grade propylene carbonate (PC)

-

Argon-filled glovebox (<1 ppm H₂O, <1 ppm O₂)

-

Analytical balance (inside glovebox)

-

Volumetric flask (e.g., 25 mL, Class A)

-

Magnetic stirrer and stir bar

-

Weighing paper/boat

-

Spatula

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in a vacuum oven at >100 °C overnight and transferred into the glovebox while hot. Allow all materials and equipment to equilibrate to the glovebox atmosphere.

-

Weighing the Salt: Using the analytical balance, accurately weigh the required mass of K[B(CN)₄] for the desired concentration and volume. For 25 mL of a 0.5 M solution, weigh 1.925 g of K[B(CN)₄].

-

Dissolution: Transfer the weighed salt into the 25 mL volumetric flask.

-

Adding Solvent: Add approximately 15 mL of anhydrous PC to the flask. Add a small magnetic stir bar.

-

Mixing: Place the flask on a magnetic stirrer and stir until all the salt has completely dissolved. This may take several minutes.

-

Final Volume: Carefully add anhydrous PC to the flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous. Remove the stir bar.

-

Storage: Transfer the prepared electrolyte to a tightly sealed storage bottle. Label it clearly with the composition and date of preparation. Store inside the glovebox.

Protocol: Ionic Conductivity Measurement

This protocol details the measurement of ionic conductivity using a standard conductivity probe.

Materials and Equipment:

-

Prepared K[B(CN)₄] electrolyte solution

-

Conductivity meter and probe suitable for non-aqueous solvents.[9]

-

Standard conductivity solution (e.g., KCl in water, or a certified non-aqueous standard)

-

Deionized water and anhydrous solvent (e.g., isopropyl alcohol, acetonitrile) for rinsing

-

Beakers or measurement cell

-

Thermostatic bath for temperature control

Procedure:

-

Meter Setup & Calibration:

-

Turn on the conductivity meter and allow it to warm up as per the manufacturer's instructions.

-

Rinse the conductivity probe with deionized water, followed by the anhydrous solvent, and allow it to dry completely.

-

Calibrate the meter using a standard solution of known conductivity.[10][11] Choose a standard with a conductivity value close to the expected sample value. Follow the manufacturer's calibration routine.[12]

-

-

Sample Preparation:

-

Place the measurement cell or a beaker in a thermostatic bath set to the desired temperature (e.g., 25 °C).

-

Inside the glovebox, pour a sufficient amount of the K[B(CN)₄] electrolyte into the cell to ensure the probe's electrodes will be fully submerged.

-

Seal the cell to prevent atmospheric contamination and transfer it to the thermostatic bath. Allow the sample to reach thermal equilibrium (approx. 15-20 minutes).

-

-

Measurement:

-

Rinse the calibrated probe with a small amount of the electrolyte sample to be tested.

-

Immerse the probe into the sample, ensuring it is submerged past the sensor bands.

-

Gently agitate the probe to remove any air bubbles from the electrode surfaces.

-

Allow the reading on the meter to stabilize. Record the conductivity value (in mS/cm or µS/cm) and the temperature.[11]

-

-

Cleaning:

-

Thoroughly clean the probe immediately after use. Rinse with the anhydrous solvent (e.g., acetonitrile) to remove the electrolyte, followed by deionized water.[12]

-

Store the probe according to the manufacturer's recommendations.

-

Protocol: Cyclic Voltammetry for Electrochemical Stability Window (ESW)

This protocol outlines the determination of the ESW of the K[B(CN)₄] electrolyte using a three-electrode setup.[13][14]

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell (air-tight)

-

Working Electrode (WE): Glassy carbon or platinum disk electrode (polished and cleaned)

-

Counter Electrode (CE): Platinum wire or mesh

-

Reference Electrode (RE): Ag/Ag⁺ pseudo-reference electrode (a silver wire immersed in the electrolyte).[15]

-

Ferrocene (for internal calibration)

-

Prepared K[B(CN)₄] electrolyte solution

-

Glovebox

Procedure:

-

Electrode Preparation:

-

Polish the working electrode surface to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, 0.05 µm), followed by rinsing with deionized water and the anhydrous solvent. Dry thoroughly.

-

Clean the counter electrode (e.g., by flame annealing).

-

-

Cell Assembly (in Glovebox):

-

Assemble the three electrodes into the electrochemical cell.

-

Add the K[B(CN)₄] electrolyte solution to the cell.

-

Ensure the electrodes are properly positioned and immersed in the electrolyte. Seal the cell.

-

-

Measurement - Blank Scan:

-

Connect the cell to the potentiostat.

-

Set the potential range for the scan. For a wide window, start with a range like -3.0 V to +3.0 V vs. the Ag/Ag⁺ pseudo-reference.

-

Set the scan rate to a value such as 50 or 100 mV/s.[1]

-

Run the cyclic voltammogram (CV) for 2-3 cycles.

-

Identify the potential limits where a significant, irreversible rise in anodic (oxidation) or cathodic (reduction) current occurs. This indicates the breakdown of the electrolyte or solvent. Define a current density cutoff (e.g., 0.1 mA/cm²) to determine the precise potential limits.

-

-

Internal Referencing with Ferrocene:

-

Add a small amount of ferrocene (to achieve a ~1-2 mM concentration) to the electrolyte in the cell.

-

Run another CV, scanning through the potential range where the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple is expected (~0.4-0.8 V vs Ag/Ag⁺, but this varies).

-

Determine the formal potential (E¹ᐟ²) of the Fc/Fc⁺ couple by averaging the anodic and cathodic peak potentials (E¹ᐟ² = (Epa + Epc)/2).

-

-

Data Analysis:

-

Report the determined anodic and cathodic limits of the ESW versus the calibrated Fc/Fc⁺ internal standard. This provides a solvent-independent reference for comparing results.[15]

-

Logical Relationships

The effectiveness of K[B(CN)₄] as a supporting electrolyte stems directly from the intrinsic properties of its constituent ions. The large, weakly coordinating [B(CN)₄]⁻ anion leads to desirable bulk electrolyte properties, which in turn enable high performance in electrochemical applications.

Safety and Handling

Disclaimer: This information is compiled for research purposes and is not a substitute for a formal Safety Data Sheet (SDS) from the manufacturer. Always consult the official SDS before use and handle the chemical with appropriate precautions.

-

Product Identification:

-

Name: this compound

-

Synonyms: KTCB, K[B(CN)₄]

-

CAS Number: 261356-49-4[6]

-

-

Hazard Identification:

-

While a specific GHS classification is not widely available, related cyanide and borate compounds carry significant hazards. The material should be handled as acutely toxic.

-

Contact with acids or moisture may release highly toxic hydrogen cyanide (HCN) gas.

-

May cause severe skin and eye irritation.[16]

-

Toxic if swallowed, inhaled, or in contact with skin.[17][18]

-

-

First-Aid Measures:

-

General: Seek immediate medical attention if exposure occurs. Show the safety data sheet or container label to the doctor.[17]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[16]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[16]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person.[16]

-

-

Handling and Storage:

-

Handling: Use only in a chemical fume hood or an inert atmosphere glovebox. Avoid creating dust. Do not breathe dust or vapor. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16][18]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as acids, oxidizing agents, and moisture.[16]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile), a lab coat, and full-body protection as necessary.

-

Respiratory Protection: If handling outside of a contained system (fume hood/glovebox), use a NIOSH-approved respirator with an appropriate cartridge for dusts and inorganic vapors.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Quest for Stable Potassium-Ion Battery Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrolyte formulation strategies for potassium‐based batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, >98% | IoLiTec [iolitec.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dispersion.com [dispersion.com]

- 10. utsc.utoronto.ca [utsc.utoronto.ca]

- 11. chemaqua.com [chemaqua.com]

- 12. batterypoweronline.com [batterypoweronline.com]

- 13. sfu.ca [sfu.ca]

- 14. osti.gov [osti.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

Application Notes and Protocols for the Synthesis of Boron Nitride from Potassium Tetracyanoborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron Nitride (BN) is a versatile advanced ceramic material with remarkable properties, including high thermal conductivity, excellent electrical insulation, high-temperature stability, and chemical inertness.[1] These characteristics make it a promising material for a wide range of applications, from electronics and aerospace to biomedical fields. The synthesis of BN from single-source precursors, which contain both boron and nitrogen in a single molecule, is an attractive route for producing high-purity and nanostructured BN materials.[2][3]

Potassium tetracyanoborate, K[B(CN)₄], is a potential single-source precursor for boron nitride due to its pre-existing boron-nitrogen backbone in the cyanoborate anion. The thermal decomposition of this compound offers a pathway to forming a boron nitride network. This document provides detailed application notes and a proposed experimental protocol for the synthesis of boron nitride using this compound as a precursor. It should be noted that while the synthesis of BN from various precursors is well-documented, the specific use of K[B(CN)₄] is not extensively reported in the available literature. Therefore, the following protocols are based on established principles of precursor-derived ceramics and thermal decomposition of related compounds.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the synthesis of boron nitride from this compound. These values are extrapolated from general knowledge of ceramic synthesis and thermal decomposition of related materials and should be optimized experimentally.

| Parameter | Value/Range | Notes |

| Precursor | This compound (K[B(CN)₄]) | Purity >98% recommended. |

| Pyrolysis Temperature | 800 - 1600 °C | Higher temperatures generally lead to higher crystallinity of the BN product. |

| Atmosphere | Inert (Argon, Nitrogen) or Reactive (Ammonia) | Ammonia atmosphere may facilitate more complete nitridation. |

| Heating Rate | 1 - 10 °C/min | Slower heating rates can help in controlled decomposition and prevent sample loss. |

| Dwell Time | 1 - 4 hours | Longer dwell times at the peak temperature can improve the crystallinity and purity of the final product. |

| Expected Product | Amorphous or crystalline Boron Nitride (BN) | The degree of crystallinity depends on the pyrolysis temperature and atmosphere. |

| Byproducts | Potassium cyanide (KCN), cyanogen (C₂N₂) | These byproducts are toxic and require careful handling and disposal. |

Experimental Protocols

Precursor Handling and Safety Precautions

Warning: this compound and its potential decomposition products, such as potassium cyanide and cyanogen gas, are highly toxic. All handling and experimental procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Procedure:

-

Store this compound in a tightly sealed container in a dry, cool, and well-ventilated area, away from acids and strong oxidizing agents.

-

Weigh the required amount of K[B(CN)₄] in a fume hood.

-

Ensure all glassware and equipment are thoroughly dried before use to prevent any reaction with moisture.

Synthesis of Boron Nitride via Pyrolysis

This protocol describes the thermal decomposition of this compound to form boron nitride.

Materials and Equipment:

-

This compound (K[B(CN)₄])

-

High-temperature tube furnace with gas flow control

-

Alumina or quartz boat

-

Alumina or quartz tube for the furnace

-

Gas supply (Argon, Nitrogen, or Ammonia)

-

Schlenk line or glovebox for inert atmosphere handling

-